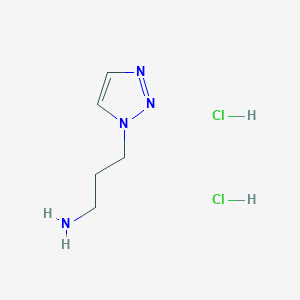

1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride

Description

BenchChem offers high-quality 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(triazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASVVUGVYLVAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-58-8 | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility properties of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride in water

Aqueous Solubility Profiling of 1-(3-Aminopropyl)-1H-1,2,3-triazole Dihydrochloride: Thermodynamics, Speciation, and Experimental Methodologies

Executive Summary

1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride is a highly versatile bifunctional building block utilized extensively in bioconjugation, material science, and pharmaceutical development. Featuring a terminal primary amine and a 1,2,3-triazole core, it is a premier candidate for aqueous copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" ()[1]. As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of such linkers dictate the success of downstream biological assays. Understanding its solubility profile in water requires a deep analysis of its ionization states, thermodynamic behavior, and the rigorous experimental protocols required to measure it accurately.

Structural Causality and pH-Dependent Speciation

The extreme aqueous solubility of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride is fundamentally driven by its salt form and its protonation states.

-

The Free Base: The neutral molecule contains a highly polar 1,2,3-triazole ring (a strong hydrogen-bond acceptor) and a primary aliphatic amine (a hydrogen-bond donor and acceptor).

-

The Dihydrochloride Salt: By formulating this molecule as a dihydrochloride salt, the crystal lattice energy is altered, and the molecule is pre-protonated, drastically increasing its polarity.

The speciation of this compound in water is governed by two distinct pKa values. The primary aliphatic amine typically exhibits a pKa of ~10.0. The 1,2,3-triazole ring is a very weak base, with the conjugate acid (triazolium) having a pKa of approximately 1.17 ()[2]. Consequently, the molecule's charge state—and therefore its solubility—is highly sensitive to the pH of the aqueous medium.

Caption: pH-dependent speciation of 1-(3-Aminopropyl)-1H-1,2,3-triazole in water.

Thermodynamics of Aqueous Dissolution

From a thermodynamic perspective, the dissolution of this dihydrochloride salt is driven by the massive hydration enthalpy of the constituent ions. When introduced to water, the ion-dipole interactions between the polar water molecules and the dicationic/monocationic species easily overcome the lattice enthalpy of the solid salt.

In our experience, the dissolution of amine hydrochlorides can be slightly endothermic, meaning that solubility will increase with temperature. Failing to strictly control the temperature during solubility assays can lead to significant variance in reported values. The thermodynamic driver shifts from purely ionic solvation at low pH to hydrogen-bond networking at high pH when the free base is formed.

Experimental Protocol: The Saturation Shake-Flask Method

To obtain reliable, self-validating solubility data, the classical saturation shake-flask method remains the gold standard ()[3]. Dynamic methods (like solvent shift) often suffer from kinetic supersaturation artifacts. The following protocol is designed to ensure true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Solid Excess Preparation: Add an excess of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride (e.g., 600 mg) to 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.0, or 50 mM Phosphate buffer for pH 7.4) in a tightly sealed glass vial.

-

Causality: An excess ensures that the chemical potential of the solid phase equals that of the solute in solution, a strict prerequisite for thermodynamic equilibrium.

-

-

Thermal Equilibration: Place the vial in a thermostatic shaking incubator at 25.0 ± 0.1 °C and agitate at 300 rpm for 24 to 48 hours.

-

Causality: Extended equilibration prevents the measurement of transient supersaturated states, which are common in highly soluble salts.

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25.0 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Incomplete phase separation is the leading cause of artificially inflated solubility values due to the inclusion of micro-suspensions. The filter must be pre-saturated with the solution to prevent analyte adsorption.

-

-

Quantification (HPLC-UV): Dilute the supernatant volumetrically (e.g., 1:1000) in the mobile phase and quantify using HPLC-UV (monitored at ~210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Self-Validation (System Suitability): To validate the system, sample the solution at 24 hours and 48 hours. If the concentration difference is < 2%, thermodynamic equilibrium is confirmed.

Caption: Workflow for the saturation shake-flask method with self-validation.

Quantitative Solubility Data & Environmental Dependencies

Based on the physicochemical properties of homologous low-molecular-weight amine hydrochlorides and 1,2,3-triazoles, the solubility profile is summarized below. The data highlights the critical impact of pH on the maximum achievable concentration.

| pH Level | Primary Solute Species | Estimated Solubility (mg/mL at 25°C) | Thermodynamic Driver |

| pH 1.0 (0.1 M HCl) | Dication (Triazolium + Ammonium) | > 500 | Maximal ion-dipole hydration energy |

| pH 7.4 (PBS) | Monocation (Ammonium) | > 300 | Strong H-bonding and ionic solvation |

| pH 11.0 (NaOH) | Neutral Free Base | 50 - 100 | H-bond acceptor network (reduced ionic character) |

Note: At highly concentrated states (>300 mg/mL), the solute will significantly alter the ionic strength and density of the solvent, potentially leading to non-ideal solution behavior.

Applications in Bioconjugation and Drug Development

The exceptional aqueous solubility of this compound makes it an invaluable asset in modern drug development ()[4]. In the realm of bioconjugation, performing CuAAC reactions in purely aqueous media is highly desirable to maintain the native conformation of proteins and nucleic acids. The 1-(3-Aminopropyl)-1H-1,2,3-triazole moiety acts as a highly hydrophilic linker, preventing the aggregation of hydrophobic payloads (such as fluorophores or cytotoxic drugs) when conjugated to monoclonal antibodies. Furthermore, formulating active pharmaceutical ingredients (APIs) with triazole-containing linkers can drastically improve the overall pharmacokinetic profile by shifting the solubility-permeability balance in favor of higher aqueous bioavailability.

References

-

Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: John Wiley & Sons URL: [Link]

-

Title: pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB) Source: European Journal of Organic Chemistry URL: [Link]

Sources

Engineering Resilience: A Technical Whitepaper on the Aqueous Stability of 1,2,3-Triazole Amine Salts in Drug Development

Executive Summary

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has cemented the 1,2,3-triazole scaffold as a cornerstone of modern drug discovery. Widely deployed as a bioisostere for amide and ester bonds, the triazole ring offers unparalleled metabolic and chemical stability. However, because the core is highly lipophilic, pharmaceutical scientists frequently append ionizable amine groups to form water-soluble salts. As a Senior Application Scientist, I frequently observe that formulation failures rarely stem from the cleavage of the triazole ring itself, but rather from a misunderstanding of the physical chemistry governing the pendant amine salt. This whitepaper provides an in-depth, mechanistic guide to evaluating and ensuring the aqueous stability of 1,2,3-triazole amine salts.

The Physicochemical Dichotomy: Core Stability vs. Salt Dynamics

To master the formulation of 1,2,3-triazole amine salts, one must first decouple the stability of the heterocyclic core from the stability of the solubilizing salt moiety.

The Indestructible Core

The exceptional hydrolytic stability of the 1,2,3-triazole ring derives from its high resonance energy and the strong delocalization of π-electrons across the N-N-N system. Unlike amides, which feature an electrophilic carbonyl carbon susceptible to nucleophilic attack by water or hydroxide ions, the triazole carbons lack sufficient electrophilicity. Consequently, the 1,2,3-triazole linkage is highly resistant to hydrolytic, enzymatic, and redox degradation[1].

Furthermore, while the unsubstituted parent compound exhibits tautomerism—where the 2H-1,2,3-triazole tautomer is the major form in aqueous solution[2]—the CuAAC "click" reaction yields exclusively 1,4-disubstituted triazoles. This substitution locks the tautomeric state, eliminating structural ambiguity and further rigidifying the pharmacophore. Triazoles are widely utilized as bioisosteres for amide bonds precisely because they mimic the planar geometry and dipole characteristics of amides without inheriting their hydrolytic liabilities[3].

The Vulnerability of the Amine Salt

While the core is stable, the molecule's aqueous solubility relies entirely on the protonation state of the appended amine. Triazole demonstrates distinctive physicochemical properties, characterized by weak basicity, various dipole moments, and significant dual hydrogen bond acceptor and donor capabilities[4]. The parent 1H-1,2,3-triazole has a weakly acidic pKa of approximately 8.2[5], but the basicity of the ring nitrogens is extremely low (pKa ~1.25). Therefore, the triazole ring itself cannot be protonated at physiological pH to enhance solubility.

By forming an amine salt (e.g., hydrochloride, mesylate), we artificially lower the molecule's LogP. However, if the pH of the aqueous environment exceeds the pKa of this pendant amine, the salt dissociates (disproportionates) into its free base form. This rapid loss of ionization leads to immediate precipitation, which is frequently—and incorrectly—diagnosed as chemical degradation during stability testing.

Mechanistic Insights: Causality in Degradation & Stability

The stability of these compounds in solution is a delicate interplay between structural thermodynamics and pH-dependent ionization. The diagram below illustrates the logical causality governing these factors.

Logical relationship governing the aqueous stability of 1,2,3-triazole amine salts.

Quantitative Data: Comparative Stability Profiles

To contextualize the robustness of the 1,2,3-triazole amine salt, we must benchmark it against traditional functional groups and analyze its physicochemical parameters.

Table 1: Comparative Linkage Stability in Aqueous Environments

| Linkage Type | Hydrolytic Stability (pH 1-10) | Enzymatic Stability (Proteases) | Oxidation / Reduction | Typical Half-Life (pH 7.4, 37°C) |

| 1,4-Disubstituted 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | > 6 months |

| Amide | Moderately Stable | Susceptible | Stable | Days to Weeks |

| Ester | Susceptible | Highly Susceptible | Stable | Hours to Days |

Table 2: Physicochemical Parameters of 1,2,3-Triazole Derivatives

| Parameter | 1H-1,2,3-Triazole Core | 1,4-Disubstituted Triazole | Triazole Amine Salt (Typical API) |

| Tautomeric Preference (Aq) | 2H-tautomer (2:1 ratio) | Fixed (No tautomerism) | Fixed (No tautomerism) |

| pKa (Core Nitrogen) | ~8.2 (Acidic) | ~1.2 - 2.0 (Weak base) | Core: ~1.5, Amine: 8.5-10.0 |

| Aqueous Solubility | Highly Soluble | Poor to Moderate | Highly Soluble (>10 mg/mL) |

| Dipole Moment | ~4.8 - 5.6 D | ~5.0 D | Ionized (Salt dependent) |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the aqueous stability of a 1,2,3-triazole amine salt, standard forced degradation protocols must be modified to differentiate between true hydrolytic cleavage and physical precipitation.

Protocol: Accelerated Aqueous Stability and Hydrolytic Stress Testing

Causality & Design Rationale: Because the triazole core is highly stable, standard 24-hour stress tests are insufficient. Extended incubation at elevated temperatures is required to force degradation. Furthermore, to prevent false positives caused by photolytic degradation, all reactions must be shielded from light.

Step-by-step self-validating workflow for accelerated hydrolytic stability testing.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM buffers spanning the physiological and stress pH spectrum: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

-

API Spiking: Dissolve the 1,2,3-triazole amine salt in the respective buffers to a final concentration of 1.0 mg/mL. Causality Check: Ensure the pH of the final solution has not drifted upon addition of the API salt.

-

Thermal Stress Incubation: Aliquot the solutions into amber glass vials (to isolate hydrolytic from photolytic variables) and incubate at 25°C, 40°C, and 60°C in environmentally controlled chambers.

-

Sampling and Quenching: Withdraw 100 µL aliquots at predefined time points (0, 1, 3, 7, 14, and 28 days). Immediately quench the reaction by diluting 1:1 with a cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Causality Check: The acidic, cold organic quench instantly arrests any pH-driven kinetics and ensures the amine remains fully protonated for chromatography.

-

RP-HPLC-UV/MS Analysis: Analyze the quenched samples using a C18 column. Monitor the disappearance of the parent peak and utilize Mass Spectrometry to identify the emergence of any degradants (e.g., linker cleavage, though rare for triazoles).

-

Self-Validating Mechanism (Mass Balance Check): Calculate the total Area Under the Curve (AUC) for all detected peaks (Parent + Degradants). The total AUC must remain within ±2% of the Day 0 AUC.

-

Validation Logic: If the total AUC drops below 98%, it indicates a non-hydrolytic loss mechanism. Because the triazole ring does not easily volatilize or degrade into invisible fragments, a loss in mass balance definitively points to salt disproportionation and subsequent micro-precipitation of the free base. If this occurs, the protocol mandates re-running the test with a lower API concentration or a stronger counterion.

-

Conclusion

The 1,2,3-triazole amine salt represents a pinnacle of structural engineering in medicinal chemistry. The triazole core provides an impenetrable, bioisosteric shield against hydrolytic and enzymatic degradation, while the amine salt ensures the necessary aqueous solubility for biological efficacy. By understanding the thermodynamic causality of the core and implementing self-validating stability protocols to monitor the physical dynamics of the salt, drug development professionals can confidently advance these highly resilient molecules through the formulation pipeline.

References

-

1,2,3-Triazole - Wikipedia | Source: wikipedia.org | 2

-

Stability of Triazole Linkages from Propynyloxy Click Chemistry: A Comparative Guide | Source: benchchem.com | 1

-

1,2,3-Triazoles as Biomimetics in Peptide Science | Source: mdpi.com | 3

-

Energetic, Low‐Melting Salts of Simple Heterocycles | Source: scispace.com | 5

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Source: acs.org | 4

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Triazole Dihydrochloride Salts

Introduction: The Critical Role of Salt Forms in Triazole Drug Development

The triazole moiety is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous antifungal, antiviral, and anticancer agents.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, can readily interact with various biological enzymes and receptors.[2][4] However, the intrinsic properties of the active pharmaceutical ingredient (API), such as poor aqueous solubility or chemical instability, can often hinder its development into a viable drug product.

The formation of pharmaceutical salts is a fundamental and highly effective strategy to overcome these limitations.[5][6] By reacting an ionizable drug with a counter-ion, a neutral complex is formed, which can significantly alter the API's physicochemical properties, including its solubility, dissolution rate, stability, and hygroscopicity.[5][7] For triazole derivatives, which often possess multiple basic nitrogen atoms, the formation of dihydrochloride salts is a common approach to maximize these benefits.

This guide provides a comprehensive exploration of the key thermodynamic properties of triazole dihydrochloride salts, offering researchers, scientists, and drug development professionals both the theoretical framework and the practical methodologies required for their characterization. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and ensuring the ultimate safety and efficacy of the therapeutic agent.[8][9]

Section 1: Core Thermodynamic Parameters and Their Pharmaceutical Impact

The thermodynamic profile of a salt dictates its behavior from initial synthesis through to its final dosage form. The following parameters are of paramount importance in the evaluation of triazole dihydrochloride salts.

Thermal Stability and Decomposition

Thermal stability is a critical quality attribute, indicating the temperature at which the salt begins to chemically degrade. This is distinct from the melting point. For a dihydrochloride salt, thermal events can be complex, potentially involving the loss of hydrogen chloride gas upon heating.

-

Pharmaceutical Relevance: A salt with low thermal stability may be unsuitable for manufacturing processes that involve heat, such as drying or melt-granulation.[10] Furthermore, it informs storage conditions and predicts potential degradation pathways, which is crucial for determining the drug's shelf-life.

Melting Point and Enthalpy of Fusion

The melting point (Tₘ) is the temperature at which a crystalline solid transitions to a liquid state. It is an indicator of the purity of the compound and the strength of the crystal lattice. The enthalpy of fusion (ΔHբᵤₛ) is the energy required to induce this phase change.

-

Pharmaceutical Relevance: A high melting point generally correlates with greater crystal lattice energy, which can in turn affect solubility.[5] Variations in melting behavior can also indicate the presence of different polymorphic forms, which can have drastically different properties.[6][9]

Solubility and Dissolution Rate

Solubility is the extent to which a solid dissolves in a solvent to produce a homogeneous solution. For pharmaceutical salts, this is heavily dependent on the pH of the medium.[8] The dissolution rate, or how fast the salt dissolves, is often more clinically relevant than the equilibrium solubility.

-

Pharmaceutical Relevance: For orally administered drugs, dissolution is often the rate-limiting step for absorption and bioavailability.[8] Triazole dihydrochloride salts are specifically designed to enhance aqueous solubility, particularly in the low pH environment of the stomach, thereby promoting faster dissolution and absorption compared to the free base.[10]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This property is critical as water uptake can induce physical and chemical changes.

-

Pharmaceutical Relevance: Significant moisture absorption can lead to deliquescence (dissolving in the absorbed water), trigger a conversion to a less stable hydrate form, or accelerate chemical degradation.[10] This impacts every stage of development, from handling and storage to manufacturing and packaging.[11]

Section 2: Experimental Characterization Workflows

A robust and multi-faceted analytical approach is required to fully characterize the thermodynamic properties of a triazole dihydrochloride salt. The following section details the standard, self-validating protocols for the most critical techniques.

Logical Workflow for Thermal Analysis

The initial characterization of a new salt form typically begins with thermal analysis, which provides a rapid and comprehensive overview of its stability and phase behavior.

Caption: Standard experimental workflow for the thermal characterization of a new salt.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for determining melting points and other phase transitions.[12][13]

-

Expertise & Causality: A sealed aluminum pan is crucial when analyzing hydrochloride salts. This prevents the premature loss of volatile components (like HCl or water) before their transition temperature, ensuring that the observed endotherms or exotherms are true representations of the material's properties.[12] A heating rate of 10 °C/min provides a good balance between peak resolution and experimental time.

-

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The observed melting point of indium should be within ±0.5 °C of 156.6 °C.

-

Sample Preparation: Accurately weigh 2-3 mg of the triazole dihydrochloride salt into a Tzero aluminum pan.

-

Encapsulation: Hermetically seal the pan using a Tzero press. Crimp the lid securely to ensure a proper seal.

-

Instrument Setup: Place the sealed sample pan in the sample cell and an empty, sealed pan in the reference cell.

-

Thermal Program: Equilibrate the system at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting, desolvation) and exothermic events (decomposition, crystallization). Determine the onset temperature and peak maximum for each event, and calculate the enthalpy (in J/g) for the melting transition.

-

-

Trustworthiness (Self-Validation): Run the experiment in triplicate for any new batch of salt to ensure the reproducibility of the thermal profile. Any significant variation (>2 °C in melting point) may indicate sample inhomogeneity or polymorphism.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for quantifying solvent/water content and determining the decomposition temperature.[11]

-

Expertise & Causality: TGA is performed in an open pan to allow any evolved gases (water, solvents, HCl, degradation products) to be readily removed by the purge gas and detected as a mass loss.[12] It is often run concurrently with DSC to help interpret the thermal events. For example, an endotherm in the DSC that corresponds to a mass loss in the TGA is likely a desolvation event, not a melt.

-

Step-by-Step Methodology:

-

Instrument Calibration: Verify the mass balance calibration using standard weights and the temperature calibration using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 3-5 mg of the triazole dihydrochloride salt into an open ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program: Equilibrate the system at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen purge of 40 mL/min.

-

Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs. Calculate the percentage mass loss for each step. The onset of the major, rapid mass loss event is typically reported as the decomposition temperature (Tₔ).

-

Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent system.

-

Expertise & Causality: This method ensures that the system reaches true equilibrium, providing the most accurate measure of thermodynamic solubility. Using various biorelevant media is critical because the solubility of a dihydrochloride salt will be significantly higher in the acidic environment of the stomach (simulated gastric fluid) than in the near-neutral pH of the intestine (simulated intestinal fluid).[8][10]

-

Step-by-Step Methodology:

-

Media Preparation: Prepare relevant aqueous media, such as deionized water, Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), and Simulated Intestinal Fluid (SIF, pH 6.8, without enzymes).

-

Sample Addition: Add an excess amount of the triazole dihydrochloride salt to a known volume (e.g., 5 mL) of each medium in a glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker bath or on a rotating wheel at a constant temperature (typically 25 °C or 37 °C) for a minimum of 48 hours to ensure equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solids. The choice of filter is important to prevent drug adsorption.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using a technique like Powder X-ray Diffraction (PXRD) to confirm that the salt form has not converted to the free base or another solid form during the experiment.

-

Section 3: Data Synthesis and Implications for Drug Development

The true power of this analysis lies in integrating the data from these disparate techniques to build a holistic understanding of the salt's properties.

Data Summary Table

The results of the analyses should be collated into a clear, concise format for easy comparison and decision-making.

| Property | Method | Result | Implication for Development |

| Thermal Properties | |||

| Melting Point (Tₘ) | DSC | 215.4 °C (sharp endotherm) | High melting point suggests good crystal lattice stability. |

| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | 110.2 J/g | Provides a baseline for polymorphism screening. |

| Decomposition (Tₔ, onset) | TGA | 225.0 °C | Thermally stable enough for standard drying and formulation processes. |

| Solvent/Water Content | |||

| Mass Loss before Decomp. | TGA | 0.5% (below 120 °C) | Indicates the material is largely anhydrous and not a hydrate. |

| Solubility (at 37 °C) | |||

| Solubility in Water | Shake-Flask HPLC | 15.2 mg/mL | Significantly higher solubility than the typical free base. |

| Solubility in SGF (pH 1.2) | Shake-Flask HPLC | >100 mg/mL | Excellent solubility in gastric conditions, promoting rapid dissolution.[10] |

| Solubility in SIF (pH 6.8) | Shake-Flask HPLC | 1.8 mg/mL | Reduced solubility at higher pH; risk of precipitation in the intestine.[8] |

Relationship Between Thermodynamic Properties and Development Decisions

The thermodynamic data directly informs critical decisions throughout the drug development pipeline.

Caption: Correlation between key properties and drug development choices.

Expert Interpretation:

The data presented in the hypothetical table paints a picture of a promising but challenging salt form. The high thermal stability is a significant advantage for manufacturing.[14] The excellent solubility at low pH is exactly the desired outcome for a dihydrochloride salt, suggesting rapid dissolution in the stomach. However, the dramatic drop in solubility at pH 6.8 highlights a critical risk: the drug may precipitate out of solution as it transitions from the stomach to the small intestine.[8] This phenomenon, known as "salt disproportionation," could lead to variable absorption and lower-than-expected bioavailability.

This insight is invaluable. It directs the formulation scientist to mitigate this risk, perhaps by incorporating precipitation inhibitors or designing an advanced enteric-coated delivery system. Without this comprehensive thermodynamic characterization, such a critical development hurdle might only be discovered during expensive and time-consuming animal or human studies.

Conclusion

The systematic characterization of the thermodynamic properties of triazole dihydrochloride salts is an indispensable component of pharmaceutical development. Techniques such as DSC, TGA, and equilibrium solubility studies provide the foundational data required to understand a salt's stability, dissolution behavior, and potential liabilities. By integrating these findings, scientists can make informed decisions regarding candidate selection, formulation design, and manufacturing processes, ultimately de-risking the development pathway and accelerating the delivery of new, effective triazole-based medicines to patients.

References

-

Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2025). RSC Publishing. 12

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. 1

-

Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science. 2

-

Stahl, P. H. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. 8

-

Albrecht, W. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry. 10

-

Patil, S. A. (2021, February 3). A Review on Pharmaceutical Salts and Its Different Criteria. World Journal of Pharmaceutical Research. 5

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Biomedical Science and Clinical Research. 9

-

Sachdeva, H., Saquib, M., & Tanwar, K. (2022, November 1). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry. 15

-

1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023, March 20). Life Chemicals. 3

-

Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. SpringerLink. 16

-

Glorian, J., Han, K.-T., Braun, S., & Baschung, B. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. 17

-

Karim, M. R., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. 4

-

Metal salts of fused triazole–triazine as promising energetic materials: crystal structures, energetic properties and high thermal stability. New Journal of Chemistry (RSC Publishing). 14

-

Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15... ResearchGate. 18

-

Ali, H., & Arora, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. 6

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. 19

-

Facile synthesis of three kinds triazole salts of 2,4,5-trinitroimidazole and their thermal decomposition properties. (2021, July 7). Taylor & Francis Online. 20

-

Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. 21

-

Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. 7

-

Thermal decomposition studies on energetic triazole derivatives. Academia.edu. 22

-

Salts and solid forms of the compound (S)-3-(4-((4-morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Google Patents. 23

-

TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.. 11

-

Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Der Pharma Chemica. 24

-

Matose, F. A., et al. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. 13

-

Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. 25

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. 26

-

DSC and TGA of hydrochloride salt. ResearchGate.

-

Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. (2025, August 6). ResearchGate. 27

-

Pharmaceutical salts. Semantic Scholar. 28

-

Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety. MDPI. 29

-

Zhang, S., et al. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 30

-

1,2,3-Triazolium Salts as a Versatile New Class of Ionic Liquids. ResearchGate. 31

-

Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. (2015, January 1). Horizon Research Publishing.

-

Technical Support Center: Purification of 1,2,4-Triazole Salts. Benchchem. 32

-

Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole. ResearchGate. 33

-

Water soluble triazole compound and synthesis method thereof. Google Patents. 34

-

Li, H., et al. (2017, March 15). Thermally Stable Energetic Salts Composed of Heterocyclic Anions and Cations Based on 3,6,7-Triamino-7 H-s-triazolo[5,1-c]-s-triazole: Synthesis and Intermolecular Interaction Study. ChemPlusChem. 35

-

Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. 36

Sources

- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 13. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal salts of fused triazole–triazine as promising energetic materials: crystal structures, energetic properties and high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt - Beijing Institute of Technology [pure.bit.edu.cn]

- 17. eng.uc.edu [eng.uc.edu]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. jocpr.com [jocpr.com]

- 22. (PDF) Thermal decomposition studies on energetic triazole derivatives [academia.edu]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. mdpi.com [mdpi.com]

- 26. pharmainfo.in [pharmainfo.in]

- 27. researchgate.net [researchgate.net]

- 28. semanticscholar.org [semanticscholar.org]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. CN101824002B - Water soluble triazole compound and synthesis method thereof - Google Patents [patents.google.com]

- 35. Thermally Stable Energetic Salts Composed of Heterocyclic Anions and Cations Based on 3,6,7-Triamino-7 H-s-triazolo[5,1-c]-s-triazole: Synthesis and Intermolecular Interaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

Methodological & Application

Using 1-(3-Aminopropyl)-1H-1,2,3-triazole as a ligand in coordination chemistry

An In-Depth Guide to the Application of 1-(3-Aminopropyl)-1H-1,2,3-triazole as a Bidentate Ligand in Coordination Chemistry

Introduction: The Versatility of Triazole-Based Ligands

The 1,2,3-triazole moiety has become a cornerstone in various chemical disciplines, largely due to the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1] This reaction's reliability, high yield, and regioselectivity have made substituted triazoles readily accessible.[2][3] In coordination chemistry, 1,2,3-triazoles are prized for their unique electronic properties and multiple nitrogen coordination sites, which allow them to act as versatile ligands for a wide range of transition metals.[4][5]

This application note focuses on a specific derivative, 1-(3-Aminopropyl)-1H-1,2,3-triazole . The incorporation of a flexible aminopropyl side chain introduces a primary amine donor group in addition to the triazole ring's nitrogen atoms. This transforms the molecule into a potent bidentate N,N'-chelating ligand, capable of forming stable five- or six-membered chelate rings with metal ions. Such chelation significantly enhances the thermodynamic stability of the resulting coordination complexes compared to monodentate analogues.

This guide provides a comprehensive overview for researchers, detailing the synthesis of the ligand, its coordination to metal centers, and protocols for the characterization of the resulting complexes. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and application in fields ranging from catalysis to materials science and drug development.[6][7]

Part I: Synthesis of 1-(3-Aminopropyl)-1H-1,2,3-triazole Ligand

The most efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction.[1] For the target ligand, this involves the reaction of a terminal alkyne with an organic azide. A practical approach involves the in-situ generation of acetylene from calcium carbide or using a protected form of acetylene, followed by reaction with 3-azidopropan-1-amine. The latter is typically prepared from a commercially available precursor like 3-bromopropan-1-amine.

Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of 1-(3-Aminopropyl)-1H-1,2,3-triazole.

Protocol 1: Synthesis of 1-(3-Aminopropyl)-1H-1,2,3-triazole

This protocol details the synthesis via a copper-catalyzed cycloaddition reaction.[8]

Materials:

-

3-Chloropropylamine hydrochloride

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Calcium carbide (CaC₂)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvents: Water, Dichloromethane (DCM), Methanol (MeOH)

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

NMR Spectrometer, FT-IR Spectrometer

Step-by-Step Procedure:

1. Synthesis of 3-Azidopropan-1-amine (Intermediate)

- Causality: This step converts a readily available haloamine into the required azide precursor via a standard Sₙ2 reaction. Water is a suitable solvent for the inorganic salts.

- In a 250 mL round-bottom flask, dissolve 3-chloropropylamine hydrochloride (e.g., 0.1 mol) and sodium azide (e.g., 0.12 mol) in 100 mL of water.

- Slowly add a solution of sodium hydroxide (0.1 mol in 20 mL water) to neutralize the hydrochloride and free the amine.

- Heat the mixture to 80°C and stir under reflux for 12-18 hours.

- After cooling to room temperature, extract the aqueous solution with dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation. Caution: Low molecular weight organic azides can be explosive; avoid heating to dryness and use appropriate safety shields. The resulting 3-azidopropan-1-amine is often used directly in the next step.

2. Copper-Catalyzed [3+2] Cycloaddition

- Causality: This is the key "click" reaction. Sodium ascorbate reduces the Cu(II) precursor to the active Cu(I) catalytic species in situ.[1]

- Set up a 500 mL two-neck flask with a magnetic stirrer and a gas inlet.

- In the flask, dissolve the crude 3-azidopropan-1-amine (from the previous step) in a mixture of 150 mL methanol and 50 mL water.

- Add copper(II) sulfate pentahydrate (e.g., 0.005 mol) and sodium ascorbate (e.g., 0.01 mol). The solution should turn a yellow-orange color, indicating the formation of the Cu(I) species.

- Carefully and slowly, add calcium carbide chunks (e.g., 0.15 mol) to the reaction mixture. This will generate acetylene gas in situ, which will react with the azide. Alternatively , bubble acetylene gas from a cylinder through the solution.

- Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification

- Causality: The work-up is designed to remove the copper catalyst and unreacted starting materials. Chelation with ammonia (from ammonium hydroxide) helps to sequester the copper into the aqueous phase.

- Once the reaction is complete, filter off any remaining solids.

- Concentrate the filtrate using a rotary evaporator to remove the methanol.

- Add 50 mL of aqueous ammonium hydroxide solution to the residue and stir for 30 minutes.

- Extract the product with dichloromethane (4 x 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

- Purify the crude 1-(3-aminopropyl)-1H-1,2,3-triazole by column chromatography on silica gel or by vacuum distillation.

Expected Characterization Data:

-

¹H NMR: Expect signals for the triazole protons (two singlets or doublets depending on substitution pattern, typically ~7.5-8.0 ppm), and signals for the aminopropyl chain (three methylene groups as triplets or multiplets) and the amine protons.[9]

-

FT-IR: Look for characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3150 cm⁻¹), and C=C/C=N stretching from the triazole ring (~1450-1600 cm⁻¹).

Part II: Synthesis of Metal Complexes

1-(3-Aminopropyl)-1H-1,2,3-triazole typically acts as a bidentate ligand, coordinating through the N-3 of the triazole ring and the nitrogen of the terminal amino group to form a stable six-membered chelate ring.[10] The general procedure involves reacting the ligand with a suitable metal salt in an appropriate solvent.

Coordination Mode of the Ligand

Caption: Chelation of a metal ion (M²⁺) by 1-(3-aminopropyl)-1H-1,2,3-triazole.

Protocol 2: General Synthesis of a Ni(II) Complex

This protocol provides a general method for synthesizing a metal complex, exemplified with nickel(II) chloride.[11] This can be adapted for other transition metals like Co(II), Zn(II), or Cu(II).

Materials:

-

1-(3-Aminopropyl)-1H-1,2,3-triazole (Ligand, L)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diethyl ether

Procedure:

-

Ligand Solution: In a 50 mL round-bottom flask, dissolve the ligand (e.g., 2 mmol) in 20 mL of methanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1 mmol) in 10 mL of methanol.

-

Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Causality: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of an octahedral [M(L)₂X₂] complex, where X is the counter-ion from the salt. The dropwise addition prevents localized high concentrations that might lead to precipitation of undesired products.

-

-

Precipitation/Crystallization: Stir the resulting solution for 2-4 hours. A color change and/or the formation of a precipitate usually indicates complex formation. If no precipitate forms, slowly add diethyl ether to the solution until it becomes turbid, then allow it to stand for crystallization.

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the complex in a desiccator over silica gel.

Quantitative Data Summary

| Metal Salt | Ligand:Metal Ratio | Solvent | Expected Product Stoichiometry | Color |

| NiCl₂·6H₂O | 2:1 | Methanol | [Ni(L)₂Cl₂] | Light Blue/Green |

| Co(NO₃)₂·6H₂O | 2:1 | Ethanol | [Co(L)₂(NO₃)₂] | Pink/Violet |

| Zn(OAc)₂·2H₂O | 2:1 | Methanol | [Zn(L)₂(OAc)₂] | White |

| Cu(ClO₄)₂·6H₂O | 2:1 | Ethanol | ₂ | Blue |

Part III: Characterization of Metal Complexes

Confirming the successful coordination of the ligand to the metal center requires a combination of spectroscopic and analytical techniques.

-

FT-IR Spectroscopy: This is a crucial first step. Compare the spectrum of the complex with that of the free ligand.

-

Key Insight: A shift in the N-H stretching and bending frequencies of the aminopropyl group to lower wavenumbers is indicative of its coordination to the metal ion. Similarly, shifts in the vibrational modes of the triazole ring confirm its participation in bonding.[11]

-

-

UV-Visible Spectroscopy: For complexes of d-block metals like Ni(II), Co(II), and Cu(II), UV-Vis spectroscopy provides information about the electronic transitions and the coordination geometry around the metal ion.

-

Example: An octahedral Ni(II) complex is expected to show three characteristic d-d transition bands. The positions of these bands (λ_max) can be used to calculate ligand field parameters.[10]

-

-

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which in turn provides insight into its oxidation state and coordination geometry (e.g., distinguishing between square planar and octahedral Ni(II)).[10]

-

Elemental Analysis (CHN): Provides the experimental percentages of carbon, hydrogen, and nitrogen in the complex. These values are compared to the calculated theoretical percentages to confirm the proposed stoichiometry (e.g., [M(L)₂X₂]).

-

Single-Crystal X-ray Diffraction: This is the most definitive technique, providing the exact three-dimensional structure of the complex, including bond lengths, bond angles, and the precise coordination mode of the ligand.

References

-

Thummanapelli, S. K. (n.d.). Synthesis of 1,2,3-triazole ligands, their metal complexes, and applications in catalysis; Gold (I) catalyzed 1,n-enyne ester cycloisomerization reactions. The Research Repository @ WVU. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Available at: [Link]

-

Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry. Available at: [Link]

-

SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. (n.d.). POLITesi. Available at: [Link]

-

Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). ResearchGate. Available at: [Link]

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). PMC. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS Publications. Available at: [Link]

-

Tan, A. (2022). Novel 1,2,3-Triazole Compounds Containing Different Amine Groups: Synthesis, Characterization and in Silico Studies on Xanthine. Dergipark. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Available at: [Link]

-

Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. Available at: [Link]

-

Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (n.d.). Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Immobilization of copper ions onto α-amidotriazole-functionalized magnetic nanoparticles and their application in the synthesis of triazole derivatives in water. (2018). ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Available at: [Link]

-

Abdulameer, J. H., & Alias, M. F. (n.d.). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Anticancer Activity. Baghdad Science Journal. Available at: [Link]

-

Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. (2022). PubMed. Available at: [Link]

-

Examples of 1,2,3-triazolyl ligands used in metal catalysis. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

1H-1,2,3-Triazole: From Structure to Function and Catalysis. (n.d.). ResearchGate. Available at: [Link]

-

Photophysics and photochemistry of 1,2,3-triazole-based complexes. (2017). University of Huddersfield Research Portal. Available at: [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2025). ResearchGate. Available at: [Link]

-

1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). PMC. Available at: [Link]

-

Exploring different coordination modes of the first tetradentate NHC/1,2,3-triazole hybrid ligand for group 10 complexes. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

- 1. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. politesi.polimi.it [politesi.polimi.it]

- 7. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 10. eurjchem.com [eurjchem.com]

- 11. researchgate.net [researchgate.net]

Amide coupling reactions using 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride

Application Note: Optimized Amide Coupling Strategies for 1-(3-Aminopropyl)-1H-1,2,3-triazole Dihydrochloride

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Stoichiometric Control, and Self-Validating Protocols

Introduction & Mechanistic Rationale

The 1,2,3-triazole ring is a privileged pharmacophore in modern drug discovery. Frequently utilized as a metabolically stable bioisostere for amide bonds, a rigid linker in PROTACs, and a key structural motif in peptidomimetics, its incorporation into target molecules is a routine necessity. The building block 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride provides a highly efficient vector for installing this moiety via standard amide bond formation.

However, amide bond formation does not occur spontaneously at ambient temperatures; it requires the activation of the carboxylic acid into a highly reactive electrophilic intermediate[1]. Furthermore, because this specific triazole building block is supplied as a dihydrochloride salt , the primary amine is locked in a non-nucleophilic ammonium state. Failure to account for the exact stoichiometry required to neutralize this salt is the single most common cause of failed couplings, poor yields, and unwanted side reactions in the laboratory.

Experimental Design & Causality

As a Senior Application Scientist, I cannot stress enough the importance of understanding the causality behind reagent selection. You are not simply mixing powders; you are orchestrating a precise sequence of deprotonation and nucleophilic attack.

-

The Causality of Base Equivalents: Amines with nitrogen-rich heterocycles are formulated as HCl salts to prevent oxidation and improve shelf-life. Because 1-(3-Aminopropyl)-1H-1,2,3-triazole is a dihydrochloride salt, exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed instantaneously just to neutralize the salt. An additional 1.0 to 2.0 equivalents are required to deprotonate the carboxylic acid partner and drive the activation cycle[2]. Therefore, a minimum of 3.5 to 4.0 equivalents of DIPEA is strictly required for the reaction to proceed.

-

Coupling Reagent Selection: For sterically hindered or electron-deficient substrates, uronium-based reagents like HATU are superior due to the formation of a highly reactive OAt-ester intermediate[2]. For scalable syntheses where column chromatography is undesirable, carbodiimide-based systems like EDC/HOBt are preferred because their byproducts (e.g., urea) are entirely water-soluble and can be removed via simple aqueous extraction[3].

Reaction pathway showing salt neutralization and OAt-ester activation prior to aminolysis.

Quantitative Reagent Selection

To facilitate rapid decision-making at the bench, the following table summarizes the performance metrics of various coupling systems when reacted with 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride.

| Coupling System | Total Base Required (eq) | Activation Time | Typical Yield | Epimerization Risk | Primary Advantage / Causality |

| HATU / DIPEA | 3.5 - 4.0 | 10 - 15 min | 85 - 95% | Low to Moderate | Generates highly reactive OAt-ester; ideal for sterically hindered acids. |

| EDC / HOBt / DIPEA | 3.5 - 4.0 | 30 - 45 min | 75 - 85% | Low | Generates water-soluble urea byproduct; ideal for scale-up and easy work-up. |

| COMU / DIPEA | 3.5 - 4.0 | 5 - 10 min | 80 - 90% | Very Low | Morpholino-based leaving group; non-explosive alternative to HATU. |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below include built-in checkpoints to ensure that intermediates are successfully formed before proceeding to the next step, preventing the waste of valuable starting materials.

Workflow for self-validating amide coupling with built-in analytical checkpoints.

Protocol A: HATU-Mediated Coupling (For Hindered/Complex Acids)

Use this protocol when working with advanced intermediates or sterically demanding carboxylic acids.

-

Preparation of the Activated Ester: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.1 eq) followed by DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

-

Self-Validation Checkpoint 1: Observe the solution. A distinct color change (often from colorless to pale yellow) indicates the successful formation of the active OAt ester.

-

-

Neutralization of the Amine Salt: In a separate vial, suspend 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride (1.1 eq) in a minimum volume of anhydrous DMF. Add DIPEA (2.2 eq) and sonicate for 2 minutes until a clear solution is obtained.

-

Self-Validation Checkpoint 2: Spot 1 µL of this amine solution onto a piece of wet universal indicator paper. The pH must read ≥8. If it does not, the dihydrochloride salt is not fully neutralized; add DIPEA in 0.2 eq increments until pH > 8 is achieved.

-

-

Coupling: Transfer the neutralized free amine solution dropwise to the activated ester mixture. Stir at room temperature for 2–4 hours.

-

Self-Validation Checkpoint 3: Monitor the reaction progress via LC-MS. The disappearance of the activated ester mass and the appearance of the target amide mass [M+H]+ validates reaction completion.

-

-

Work-up: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to pull the DMF into the aqueous phase, saturated NaHCO3 (2x) to remove acidic byproducts (HOAt), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a DCM/MeOH gradient due to the polarity of the triazole ring).

Protocol B: EDC/HOBt-Mediated Coupling (For Scalable/Standard Acids)

Use this protocol when ease of purification is prioritized over extreme reactivity[3].

-

Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1 M). Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes, allowing the reaction to slowly warm to room temperature.

-

Amine Addition: Add 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride (1.1 eq) directly to the reaction flask as a solid, immediately followed by the dropwise addition of DIPEA (3.5 eq).

-

Self-Validation Checkpoint: Ensure the reaction mixture remains homogenous. If precipitation occurs, the amine salt is crashing out; add a few drops of DMF to resolubilize.

-

-

Coupling & Work-up: Stir at room temperature for 12 hours. Quench the reaction by adding 1M HCl (to pH ~4) to protonate and remove unreacted amine, followed by saturated NaHCO3 (to pH ~8) to remove unreacted acid and HOBt. The resulting urea byproduct from EDC is highly water-soluble and will be removed during these aqueous washes. Extract with DCM, dry over Na2SO4, and concentrate.

References

-

Amide bond formation: beyond the myth of coupling reagents. Eric Valeur and Mark Bradley. Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Maria E. Due-Hansen, et al. Organic & Biomolecular Chemistry, 2016, 14, 430-433. URL:[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), 2016. URL:[Link]

Sources

- 1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Triazole-Based Linkers for Antibody-Drug Conjugates (ADCs)

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1] The lynchpin of this tripartite structure is the chemical linker, a component whose design is critical to the overall success of the ADC.[2][3] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the cytotoxic agent upon internalization into the target cancer cell.[]

Among the most robust and versatile linker chemistries available today are those based on the 1,2,3-triazole moiety. Formed via bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), triazole linkers offer exceptional stability and are formed with high efficiency and specificity.[5][] This guide provides a detailed exploration of the synthesis of triazole-based linkers for ADCs, offering in-depth protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Chemistry of Triazole Linker Formation: CuAAC vs. SPAAC

The formation of the 1,2,3-triazole ring is achieved through a [3+2] cycloaddition between an azide and an alkyne. While the thermal reaction is possible, it requires harsh conditions unsuitable for sensitive biomolecules and often results in a mixture of 1,4 and 1,5-regioisomers.[7] The advent of CuAAC and SPAAC has revolutionized this process for bioconjugation.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction and provide exclusive regioselectivity, yielding only the 1,4-disubstituted triazole isomer.[7] The reaction is highly efficient, with yields often being quantitative or near-quantitative.[9][10]

Mechanism and Rationale: The Cu(I) catalyst coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate to form the stable triazole ring.[7] The active Cu(I) species is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8]

The Role of Ligands: A critical aspect of CuAAC in bioconjugation is the use of accelerating and stabilizing ligands. Copper ions can be cytotoxic and can also cause aggregation or degradation of proteins.[11] Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) chelate the Cu(I) ion, protecting it from oxidation and shielding the antibody from potential damage, while also enhancing the reaction kinetics.[12] The choice of ligand is crucial; for instance, THPTA is highly water-soluble and ideal for reactions in aqueous buffers, while TBTA is more suited for organic solvent systems.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne, where the high ring strain (approximately 18 kcal/mol) provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[13]

Mechanism and Rationale: The driving force for SPAAC is the release of ring strain upon the [3+2] cycloaddition with an azide, forming the more stable triazole ring.[14] This makes the reaction bioorthogonal, as neither the strained alkyne nor the azide functionality reacts with native biological molecules.[]

The Importance of Cyclooctyne Structure: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[14] Various derivatives have been developed to enhance reaction rates and improve properties like solubility and stability.

-

DBCO (Dibenzocyclooctyne): Offers a good balance of high reactivity and stability.[14]

-

BCN (Bicyclo[6.1.0]nonyne): Generally exhibits faster kinetics than DBCO and is smaller, which can be advantageous in certain contexts.[15]

-

DIFO (Difluorinated Cyclooctyne): The electron-withdrawing fluorine atoms further activate the alkyne, leading to very fast reaction rates.[13]

The choice of cyclooctyne is a trade-off between reaction speed, stability, and hydrophobicity. Highly reactive cyclooctynes can be less stable, and their often hydrophobic nature can contribute to ADC aggregation.[13]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of triazole-linked ADCs. It is crucial to perform small-scale optimization experiments for each new antibody-payload pair.[16]

Part 1: Preparation of Functionalized Components

Successful conjugation requires the antibody and payload to be functionalized with either an azide or an alkyne group.

Protocol 1A: Introduction of Azide Groups onto an Antibody (via Lysine Residues)

This protocol utilizes an N-Hydroxysuccinimide (NHS) ester to attach an azide-containing linker to the primary amines of lysine residues on the antibody.[2]

-

Antibody Preparation: Perform a buffer exchange of the antibody solution into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0). Avoid buffers containing primary amines like Tris.[8] The final antibody concentration should be between 2-10 mg/mL.

-

NHS-Ester-Azide Solution: Prepare a stock solution of an NHS-ester-azide linker (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO at 10-20 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the NHS-ester-azide solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker using a desalting column (e.g., PD-10) or tangential flow filtration (TFF), exchanging the buffer back to a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the number of azides incorporated per antibody using MALDI-TOF mass spectrometry or by reacting with a known excess of a DBCO-fluorophore and measuring the fluorescence.

Protocol 1B: Synthesis of an Alkyne-Modified Cytotoxic Payload

This is a general example for modifying a payload containing a suitable functional group (e.g., an amine or hydroxyl) with a terminal alkyne. This step is highly dependent on the specific payload chemistry.

-

Payload Solubilization: Dissolve the cytotoxic payload in a suitable anhydrous organic solvent (e.g., DMF or DCM).

-

Alkyne Introduction: Add an alkyne-containing reagent with a reactive group compatible with the payload. For example, for a payload with a primary amine, use an alkyne-NHS ester. Add a suitable base (e.g., DIPEA) if necessary.

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, purify the alkyne-modified payload using flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: ADC Conjugation via Click Chemistry

Protocol 2A: CuAAC Conjugation

This protocol describes the conjugation of an azide-modified antibody to an alkyne-modified payload.

-

Materials:

-

Azide-modified antibody (from Protocol 1A) in PBS, pH 7.4.

-

Alkyne-modified payload (from Protocol 1B) dissolved in DMSO.

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water).[10]

-

THPTA ligand stock solution (50 mM in water).[10]

-

Sodium Ascorbate stock solution (100 mM in water, prepare fresh ).[10]

-

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

-

Add Payload: Add the alkyne-modified payload from its DMSO stock to achieve a 5- to 10-fold molar excess over the antibody.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA). Let it stand for 2-3 minutes.[10]

-

Initiate Reaction: Add the catalyst premix to the antibody-payload mixture. Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[10]

-

Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or TFF to remove the copper catalyst and excess payload.[17]

Protocol 2B: SPAAC Conjugation

This protocol describes the conjugation of an azide-modified antibody to a cyclooctyne-modified payload.

-

Materials:

-

Azide-modified antibody (from Protocol 1A) in PBS, pH 7.4.

-

Cyclooctyne-modified payload (e.g., DBCO-payload) dissolved in DMSO.

-

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

-

Add Payload: Add the cyclooctyne-modified payload from its DMSO stock solution to achieve a 3- to 10-fold molar excess over the antibody. Ensure the final DMSO concentration is below 10% (v/v).

-

Incubation: Gently mix the solution and incubate at room temperature or 4°C. Reaction times can vary from 4 to 24 hours depending on the reactivity of the cyclooctyne.[18]

-

Purification: Purify the ADC using SEC or TFF to remove the unreacted payload.

Data Presentation and Characterization

Thorough characterization of the final ADC is essential to ensure its quality, homogeneity, and efficacy. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[19]

Table 1: Typical Reaction Parameters and Expected Outcomes

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) (typically 50-200 µM)[20] | None |

| Ligand | Required (e.g., THPTA, BTTAA)[12] | Not Applicable |

| Reaction Time | 1 - 4 hours[17] | 4 - 24 hours[18] |

| Temperature | Room Temperature | 4°C to Room Temperature |

| Typical Molar Excess of Payload | 5 - 10 fold[17] | 3 - 10 fold |

| Expected Yield | > 90%[9] | > 80%[21] |

| Average DAR Achieved | 2 - 4 | 2 - 4 |

Characterization Techniques

-

Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard method for determining the DAR and the distribution of different drug-loaded species.[19] The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[19]

-

Expected Result: A chromatogram showing distinct peaks corresponding to different DAR species. The area under each peak can be used to calculate the average DAR.

-

Table 2: Representative HIC Data for a Triazole-Linked ADC

| Peak | Retention Time (min) | Identity | % of Total Peak Area |

| 1 | 10.5 | DAR 0 (Unconjugated mAb) | 5% |

| 2 | 14.2 | DAR 2 | 35% |

| 3 | 17.8 | DAR 4 | 50% |

| 4 | 20.1 | DAR 6 | 10% |

| Average DAR | 3.6 |

-

Reversed-Phase Liquid Chromatography (RP-LC): Often coupled with mass spectrometry (LC-MS), RP-LC is used to analyze the light and heavy chains of the ADC after reduction. This provides information on the drug distribution on each chain.[22]

-

Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC, confirming the successful conjugation and allowing for the calculation of the average DAR.[22] ESI-Q-TOF MS of the reduced and deglycosylated light and heavy chains provides precise mass information for each species.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |